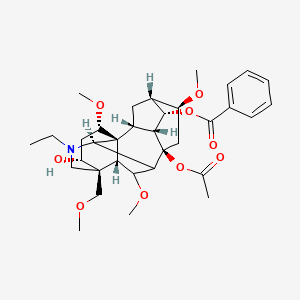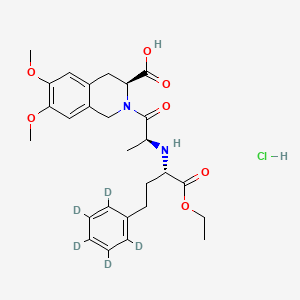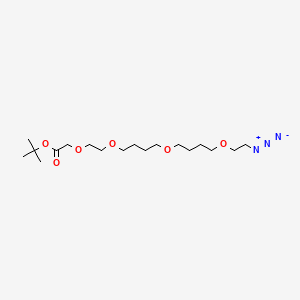![molecular formula C16H10F8N4O B11934229 3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[3,5-Bis(trifluorometil)fenil]-1,2,4-triazol-1-il]-1-(3,3-difluoroazetidin-1-il)prop-2-en-1-ona es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo bis(trifluorometil)fenil y un grupo difluoroazetidinil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[3-[3,5-Bis(trifluorometil)fenil]-1,2,4-triazol-1-il]-1-(3,3-difluoroazetidin-1-il)prop-2-en-1-ona típicamente involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. Los pasos clave incluyen la formación del anillo de triazol, la introducción del grupo bis(trifluorometil)fenil y la incorporación del grupo difluoroazetidinil. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para reacciones a gran escala, garantizar la disponibilidad de materiales de partida de alta pureza e implementar técnicas de purificación eficientes. La química de flujo continuo y las plataformas de síntesis automatizadas pueden emplearse para mejorar la eficiencia y la consistencia de la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[3-[3,5-Bis(trifluorometil)fenil]-1,2,4-triazol-1-il]-1-(3,3-difluoroazetidin-1-il)prop-2-en-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde grupos específicos son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados.
Aplicaciones Científicas De Investigación
3-[3-[3,5-Bis(trifluorometil)fenil]-1,2,4-triazol-1-il]-1-(3,3-difluoroazetidin-1-il)prop-2-en-1-ona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reactividades químicas y propiedades.
Biología: En la investigación biológica, el compuesto puede utilizarse como una sonda para estudiar las interacciones enzimáticas y los procesos celulares.
Medicina: Las posibles propiedades farmacológicas del compuesto lo convierten en un candidato para el desarrollo de fármacos. Puede exhibir actividad contra objetivos biológicos específicos, como enzimas o receptores.
Industria: El compuesto se puede utilizar en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-[3-[3,5-Bis(trifluorometil)fenil]-1,2,4-triazol-1-il]-1-(3,3-difluoroazetidin-1-il)prop-2-en-1-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos. Las vías involucradas en su mecanismo de acción dependen del objetivo específico y del contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3,5-Bis(trifluorometil)fenil isotiocianato: Este compuesto comparte el grupo bis(trifluorometil)fenil, pero difiere en sus grupos funcionales y estructura general.
3,5-Bis(trifluorometil)fenil isocianato: Similar en tener el grupo bis(trifluorometil)fenil, pero con diferente reactividad debido al grupo funcional isocianato.
3,5-Bis(trifluorometil)fenil tiourea: Contiene el grupo bis(trifluorometil)fenil y se utiliza en diferentes contextos químicos, como la catálisis.
Singularidad
3-[3-[3,5-Bis(trifluorometil)fenil]-1,2,4-triazol-1-il]-1-(3,3-difluoroazetidin-1-il)prop-2-en-1-ona es único debido a su combinación de un anillo de triazol, un grupo bis(trifluorometil)fenil y un grupo difluoroazetidinil. Esta estructura única imparte reactividad química específica y actividad biológica potencial que lo distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C16H10F8N4O |
|---|---|
Peso molecular |
426.26 g/mol |
Nombre IUPAC |
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H10F8N4O/c17-14(18)6-27(7-14)12(29)1-2-28-8-25-13(26-28)9-3-10(15(19,20)21)5-11(4-9)16(22,23)24/h1-5,8H,6-7H2 |
Clave InChI |
JCHAWRDHMUSLMM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B11934150.png)

![N-[5-[7-[2-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]ethoxy]-1,3-dihydro-2-benzofuran-5-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B11934172.png)
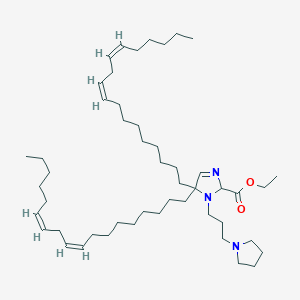
![1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B11934179.png)
![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
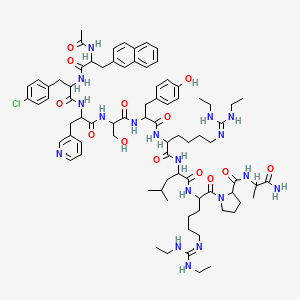
![ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B11934208.png)
![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11934215.png)

